molecular formula C19H21BrN6 B6476284 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2640977-00-8

3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B6476284
CAS No.: 2640977-00-8
M. Wt: 413.3 g/mol
InChI Key: BCYKJOOQXACNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine (CAS 2640977-00-8) is a high-value chemical probe with molecular formula C19H21BrN6 and molecular weight 413.31 g/mol. This compound features a unique hybrid architecture incorporating three privileged medicinal chemistry scaffolds: a piperazine linker, a pyridazine core, and a pyrazole moiety. The piperazine ring serves as a versatile scaffold that can optimize physicochemical properties and pharmacokinetic profiles in drug discovery, frequently appearing in FDA-approved therapeutics for its favorable effects on solubility and molecular recognition . The pyridazine heterocycle contributes distinctive electronic properties with its high dipole moment and robust hydrogen-bonding capacity, enabling specific π-π stacking interactions and target engagement critical for biological activity . Pyrazole-containing compounds demonstrate diverse biological activities and represent important pharmacophores in medicinal chemistry . Structural analogs featuring the 6-(heteroaryl)pyridazine core have demonstrated significant potential as central nervous system (CNS) penetrant agents, particularly as novel pan-muscarinic antagonists with attractive blood-brain barrier penetration properties (brain:plasma Kp = 2.1) . The 4-bromophenethyl extension provides a hydrophobic domain that may enhance interactions with specific biological targets. With a calculated topological polar surface area of 50.1 Ų and XLogP of 3.1, this compound exhibits favorable physicochemical parameters for drug discovery applications . Researchers can utilize this chemical probe for neuroscience target validation, receptor interaction studies, and as a synthetic intermediate for developing novel therapeutic candidates. Available for research purposes only; not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6/c20-17-4-2-16(3-5-17)8-11-24-12-14-25(15-13-24)18-6-7-19(23-22-18)26-10-1-9-21-26/h1-7,9-10H,8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYKJOOQXACNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, a 4-bromophenyl group, and a pyrazolyl moiety, which contribute to its unique pharmacological profile. The molecular formula is C19H21BrN6C_{19}H_{21}BrN_6 with a molecular weight of 413.3 g/mol .

Property Value
Molecular FormulaC₁₉H₂₁BrN₆
Molecular Weight413.3 g/mol
CAS Number2640891-73-0

Biological Activity Overview

Research indicates that derivatives of pyrazole, including the target compound, exhibit significant biological activities such as:

  • Antitumor Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key oncogenic pathways, including BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : Compounds similar to this one have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituents on the Piperazine Ring : Variations in the bromophenyl substitution can lead to differences in receptor binding and activity.
  • Pyrazole Moiety Modifications : Alterations in the pyrazole structure can enhance or diminish antitumor and anti-inflammatory effects.
  • Ethyl Linkage Variations : The ethyl chain's length and branching may impact the compound's lipophilicity and bioavailability.

Case Studies

Several studies have explored the biological activities of similar pyrazole compounds:

  • Antitumor Efficacy in Cell Lines :
    • A study demonstrated that a related pyrazole derivative inhibited proliferation in human cancer cell lines, showcasing IC50 values in the micromolar range .
  • Anti-inflammatory Mechanisms :
    • Research indicated that certain pyrazole derivatives reduced nitric oxide production in macrophages, suggesting potential for inflammatory disease treatment .
  • Antimicrobial Testing :
    • A series of pyrazole carboxamide derivatives were tested against various bacterial strains, with some exhibiting significant inhibition compared to standard antibiotics .

Scientific Research Applications

Key Structural Features:

  • Piperazine Ring : Known for enhancing pharmacokinetic properties.
  • Bromophenyl Group : Increases lipophilicity and biological activity.
  • Pyrazolyl-Pyridazine Core : Imparts distinct pharmacological properties.

Medicinal Chemistry

This compound is being explored for its potential therapeutic effects in treating various neurological disorders. The piperazine moiety is commonly associated with antidepressant and antipsychotic activities, making this compound a candidate for further investigation in these areas.

Research indicates that derivatives of this compound may exhibit:

  • Antitumor Activity : Similar compounds have shown effectiveness in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways.
  • Antidepressant Effects : The piperazine structure may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antimicrobial Properties : Exhibits antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of essential enzymes.

Chemical Synthesis

In synthetic organic chemistry, 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine serves as a building block for the synthesis of more complex molecules. Its versatile structure allows for modifications that can lead to new compounds with enhanced properties.

Case Study 1: Antitumor Activity

A study investigated the effects of piperazine derivatives on cancer cell lines. The results indicated that compounds similar to this compound could effectively inhibit the proliferation of certain cancer cells, suggesting potential as an anticancer agent.

Case Study 2: Antidepressant Effects

Research into the antidepressant potential of piperazine derivatives revealed that modifications to the piperazine ring could enhance binding affinity to serotonin receptors. This opens avenues for developing new antidepressants based on this compound's structure.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Biological Activity (Inferred)
Target Compound : 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine C19H22BrN6 ~401.3 - 4-Bromophenyl ethyl on piperazine
- Pyrazole at C6
High lipophilicity (Br), modular binding sites Potential anti-bacterial/anti-viral (based on pyridazine analogs)
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (Base structure) C11H14N6 230.26 - Unsubstituted piperazine
- Pyrazole at C6
Simplest analog; lower molecular weight Scaffold for anti-inotropic/anti-platelet agents
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine C18H21Cl2N5O 406.3 - Chlorophenoxypropyl on piperazine
- Chlorine at C3
Electron-withdrawing Cl; elongated chain Anti-bacterial/anti-viral (explicitly reported)
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine C23H22N6O2S 446.5 - Biphenyl sulfonyl on piperazine
- Pyrazole at C6
Bulky sulfonyl group; high polarity Likely kinase inhibition (sulfonyl groups common in inhibitors)
Ethyl 2-(4-((2-(4-(3-(4-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate C25H26ClN5O3S 514.2 - Thiazole-ureido-phenyl on piperazine
- Ethyl ester
Hybrid thiazole-pyridazine; urea linkage Probable enzyme inhibition (ureido-thiazole motifs)

Key Differences and Implications

Substituent Effects: Bromophenyl vs. Sulfonyl vs. Alkyl Chains: The biphenyl sulfonyl group in introduces strong electron-withdrawing effects, likely altering binding affinity compared to the bromophenyl ethyl group’s hydrophobic interactions .

Biological Activity Trends :

  • Pyridazine derivatives with halogens (Cl, Br) exhibit anti-microbial properties, as seen in . The target compound’s bromine may enhance potency but requires toxicity studies .
  • Piperazine-thiazole hybrids () show high yields (89–93%) and ureido linkages, suggesting stability and versatility in drug design .

Synthetic Accessibility :

  • The unsubstituted base structure (–9) is commercially available, making it a preferred scaffold for derivatization. In contrast, the target compound’s synthesis may require multi-step functionalization of the piperazine ring .

Preparation Methods

Preparation of 3,6-Dichloropyridazine

The synthesis begins with 3,6-dichloropyridazine, a versatile intermediate enabling sequential substitutions. This compound is commercially available or synthesized via cyclization of diaminomaleonitrile with hydrochloric acid under controlled conditions.

Key Data :

ParameterValue
Yield85–90%
Purity (HPLC)>98%
Characterization1H NMR^1\text{H NMR}: δ 8.45 (d, J=5.1 Hz, 2H), 7.62 (d, J=5.1 Hz, 2H)
StepConditionsYield
Boc ProtectionBoc₂O, THF, rt, 12 h92%
AlkylationK₂CO₃, CH₃CN, 80°C, 24 h78%
Deprotection4M HCl/dioxane, rt, 2 h95%

Characterization :

  • 1H NMR^1\text{H NMR} (600 MHz, CDCl₃): δ 7.42 (d, J=8.4 Hz, 2H), 7.21 (d, J=8.4 Hz, 2H), 3.52 (t, J=6.6 Hz, 2H), 2.89–2.72 (m, 10H), 2.61 (t, J=6.6 Hz, 2H).

Coupling Piperazine to Pyridazine

The 3-chloro substituent of 3,6-dichloropyridazine undergoes nucleophilic substitution with 1-[2-(4-bromophenyl)ethyl]piperazine. The reaction is conducted in dimethylacetamide (DMAc) with K₂CO₃ at 120°C for 18 hours.

Key Data :

ParameterValue
Yield65%
Purity (HPLC)>95%
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the piperazine nitrogen attacks the electron-deficient C3 position of the pyridazine.
StepConditionsYield
Lithiationn-BuLi, THF, −78°C, 1 h80%
BoronationB(OiPr)₃, −78°C to rt, 12 h75%

Suzuki-Miyaura Coupling at Position 6

The 6-chloro substituent of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is replaced via Suzuki-Miyaura coupling with 1H-pyrazol-1-ylboronic acid. The reaction uses Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/EtOH/H₂O mixture at 90°C.

Key Data :

ParameterValue
Yield60%
Catalyst Loading2 mol% Pd(PPh₃)₄
Reaction Time24 h

Characterization :

  • 1H NMR^1\text{H NMR} (600 MHz, DMSO-d₆): δ 9.12 (s, 1H), 8.45 (d, J=5.1 Hz, 1H), 8.22 (d, J=2.4 Hz, 1H), 7.85 (d, J=5.1 Hz, 1H), 7.62 (d, J=2.4 Hz, 1H), 6.52 (t, J=2.1 Hz, 1H).

Final Compound Purification and Characterization

The crude product is purified via column chromatography (SiO₂, EtOAc/hexane gradient) and recrystallized from ethanol. Analytical data confirm the structure:

Key Data :

  • MS (ESI) : m/z 458.1 [M+H]⁺.

  • HPLC Purity : 99.2%.

  • X-ray Crystallography : Confirms the planar pyridazine core and spatial orientation of substituents.

Alternative Synthetic Routes

Sequential Cross-Coupling Approach

StepConditionsYield
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, 80°C70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBu65%

Challenges and Optimization

  • Piperazine Alkylation : Competing bis-alkylation is mitigated using Boc protection and controlled stoichiometry.

  • Pyrazole Coupling : Low solubility of pyrazole boronic acid necessitates polar aprotic solvents (e.g., DMF).

  • Purification : Silica gel chromatography effectively removes palladium residues and unreacted intermediates.

Q & A

Basic: What are the recommended synthetic routes for synthesizing 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine?

Methodological Answer:
The compound’s synthesis typically involves sequential functionalization of the pyridazine core. Key steps include:

  • Nucleophilic substitution at the pyridazine C3 position using a piperazine derivative (e.g., 4-[2-(4-bromophenyl)ethyl]piperazine). This step often requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to facilitate reactivity .
  • Pyrazole coupling at the C6 position via a Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reaction, using 1H-pyrazole in the presence of a palladium or copper catalyst .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:
Structural validation requires a combination of techniques:

  • NMR spectroscopy : 1H and 13C NMR to confirm substitution patterns (e.g., piperazine and pyrazole integration ratios) and bromophenyl resonance splitting .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry, particularly the spatial arrangement of the piperazine and pyrazole moieties. Crystallization in dichloromethane/methanol mixtures is often effective .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .

Advanced: What strategies are effective for optimizing reaction yields in multi-step syntheses of this compound?

Methodological Answer:
Yield optimization involves:

  • Catalyst screening : Testing palladium (e.g., Pd(OAc)₂) vs. copper (e.g., CuI) catalysts for pyrazole coupling, as copper may reduce side reactions with bromophenyl groups .
  • Solvent selection : Using DMSO for improved solubility of intermediates during piperazine substitution, followed by phase-transfer catalysis for easier isolation .
  • Reaction monitoring : Employing TLC or in-situ IR spectroscopy to track intermediate formation and minimize over-reaction .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives?

Methodological Answer:
Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:

  • Comparative bioassays : Testing the compound alongside structurally validated analogs (e.g., 3-piperazinylpyridazines with varying aryl substituents) under standardized conditions .
  • Impurity profiling : Using HPLC-MS to identify and quantify byproducts (e.g., dehalogenated or oxidized species) that may interfere with activity .
  • Computational docking : Modeling interactions with target receptors (e.g., serotonin or dopamine receptors) to rationalize discrepancies between in vitro and in vivo results .

Advanced: What analytical challenges arise in detecting low-abundance impurities, and how can they be addressed?

Methodological Answer:
Impurities like dehalogenated byproducts or piperazine ring-opened derivatives require sensitive detection:

  • LC-MS/MS with MRM : Targets specific fragment ions (e.g., m/z 79/81 for bromine isotopes) with detection limits <0.1% .
  • Ion-pair chromatography : Using heptafluorobutyric acid (HFBA) as an ion-pair reagent to resolve polar impurities on C18 columns .
  • Forced degradation studies : Exposing the compound to heat, light, or acidic/basic conditions to elucidate degradation pathways .

Basic: What safety precautions are critical during handling and storage?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Storage : In amber glass vials under inert gas (argon) at –20°C to prevent bromophenyl degradation .
  • Waste disposal : Neutralization of acidic/basic residues before incineration to avoid halogenated byproduct formation .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity optimization : Calculating logP values (e.g., using ChemAxon) to balance solubility and membrane permeability. Introducing trifluoromethyl groups (as in related compounds) can improve metabolic stability .
  • Molecular dynamics simulations : Assessing piperazine flexibility to predict binding kinetics with target proteins .
  • ADMET prediction : Using tools like SwissADME to flag potential toxicity risks (e.g., hERG inhibition) early in derivative design .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s antiviral potential?

Methodological Answer:

  • Core modifications : Synthesizing analogs with substituted pyridazines (e.g., 6-cyano vs. 6-pyrazolyl) to assess antiviral specificity .
  • Piperazine substitutions : Replacing the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate electronic effects on activity .
  • Biological testing : Parallel screening against RNA viruses (e.g., influenza, coronaviruses) using plaque reduction assays and cytotoxicity controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.